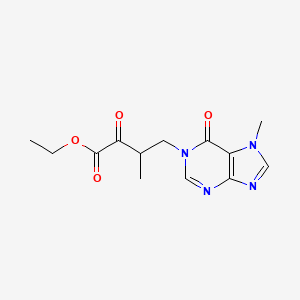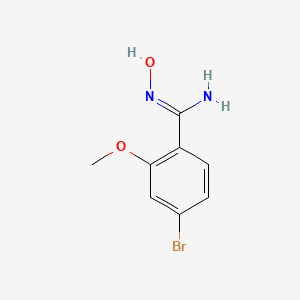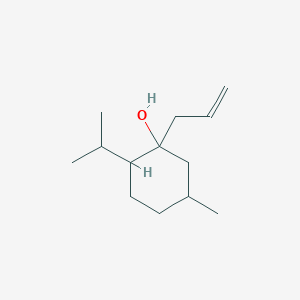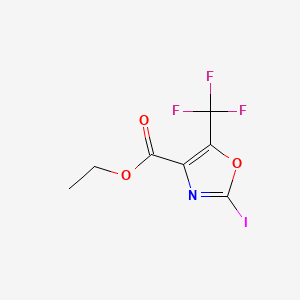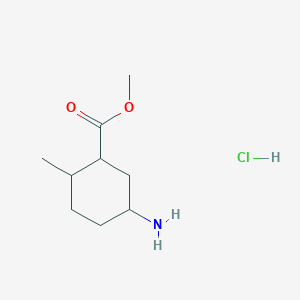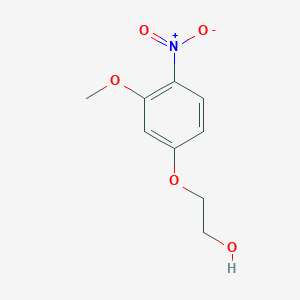
2-(3-Methoxy-4-nitrophenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxy-4-nitrophenoxy)ethanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenoxy ring, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-nitrophenoxy)ethanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-methoxy-4-nitrophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxy-4-nitrophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyethanol derivatives.
Applications De Recherche Scientifique
2-(3-Methoxy-4-nitrophenoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxy-4-nitrophenoxy)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenoxy)ethanol: Similar structure but lacks the methoxy group.
2-Methoxyethanol: Lacks the nitro group and phenoxy ring.
4-Nitrophenol: Contains the nitro group but lacks the ethanol moiety.
Uniqueness
2-(3-Methoxy-4-nitrophenoxy)ethanol is unique due to the presence of both methoxy and nitro groups on the phenoxy ring, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C9H11NO5 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
2-(3-methoxy-4-nitrophenoxy)ethanol |
InChI |
InChI=1S/C9H11NO5/c1-14-9-6-7(15-5-4-11)2-3-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3 |
Clé InChI |
FFHJYIOHGROPEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


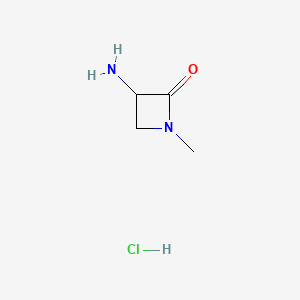

![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
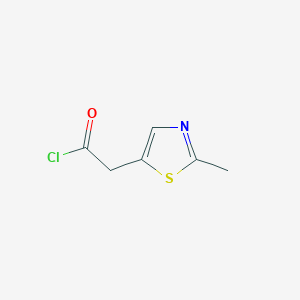
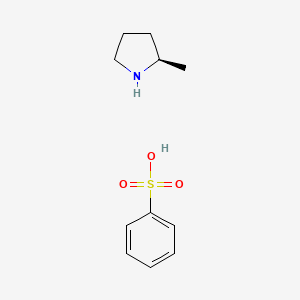
![benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)


